N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique structure incorporating adamantyl groups, phosphanyl groups, and sulfinamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the adamantyl and phosphanyl precursors. One common method involves the reaction of adamantane derivatives with phosphine reagents under controlled conditions to form the bis(adamantyl)phosphanyl intermediate. This intermediate is then reacted with a phenylmethyl halide to introduce the phenylmethyl group. Finally, the sulfinamide group is introduced through a reaction with a suitable sulfinylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The adamantyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, phosphine derivatives, and various substituted adamantyl compounds .
Scientific Research Applications
N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-thioamide: Similar structure but with a thioamide group instead of a sulfinamide group.
Uniqueness
N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide is unique due to its combination of adamantyl, phosphanyl, and sulfinamide groups, which confer distinct steric and electronic properties. These properties make it particularly effective in catalysis and other applications where precise molecular interactions are crucial.
Properties
Molecular Formula |
C37H50NOPS |
---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H50NOPS/c1-35(2,3)41(39)38-34(31-9-5-4-6-10-31)32-11-7-8-12-33(32)40(36-19-25-13-26(20-36)15-27(14-25)21-36)37-22-28-16-29(23-37)18-30(17-28)24-37/h4-12,25-30,34,38H,13-24H2,1-3H3/t25?,26?,27?,28?,29?,30?,34-,36?,37?,40?,41?/m1/s1 |
InChI Key |
ZSXXREFJLLZXGO-LBSDXWMYSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
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